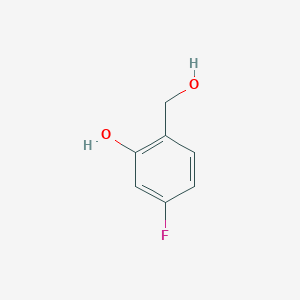

5-Fluoro-2-(hydroxymethyl)phenol

Description

Contextualization of Fluorinated Phenols in Advanced Chemical Research

The introduction of fluorine atoms into organic molecules, particularly phenols, has become a powerful strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. dovepress.comchinesechemsoc.org The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical characteristics of the parent molecule. chinesechemsoc.orgnih.gov

In the realm of medicinal chemistry, the strategic placement of fluorine on a phenolic ring can lead to enhanced metabolic stability. nih.gov This is because the strong C-F bond is resistant to oxidative metabolism by enzymes in the body, potentially prolonging the therapeutic effect of a drug. nih.gov Furthermore, fluorination can influence the acidity (pKa) of the phenolic hydroxyl group and the lipophilicity of the molecule, which in turn affects its membrane permeability and binding affinity to biological targets. nih.gov It is estimated that approximately 20% of all pharmaceutical compounds contain at least one fluorine atom, a testament to the significant impact of this element in drug design. dovepress.comchinesechemsoc.org The use of fluorinated phenols as model compounds in research helps in understanding the environmental degradation and potential persistence of more complex fluorinated pharmaceuticals. nih.govacs.orgresearchgate.net

Academic Significance of Hydroxymethylation in Aromatic Systems

Hydroxymethylation, the process of introducing a hydroxymethyl (-CH2OH) group, is a fundamental and widely utilized reaction in synthetic organic chemistry. researchgate.netnih.gov When applied to aromatic systems like phenols, this reaction provides a versatile chemical handle for further molecular elaboration. The hydroxymethyl group is a valuable intermediate that can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or halomethyl groups, thereby serving as a gateway to a diverse range of more complex molecules. researchgate.net

The hydroxymethylation of phenols is a key step in the synthesis of numerous natural products, pharmaceutical agents, and other biologically active compounds. researchgate.netmdpi.com For instance, this reaction is crucial in the production of phenolic resins and as a method to create building blocks for targeted drug synthesis. mdpi.com The introduction of a hydroxymethyl group can also enhance the parent molecule's hydrophilicity and provides a new site for hydrogen bonding, which can be critical for molecular recognition and binding to biological receptors. nih.gov Research into hydroxymethylation reactions continues to focus on improving selectivity and developing greener, more efficient catalytic methods. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOJGBZWGPBOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Molecular Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of specific nuclei. For 5-Fluoro-2-(hydroxymethyl)phenol, ¹H, ¹³C, and ¹⁹F NMR are all employed to create a complete picture of its molecular architecture. rsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals for each type of proton in the molecule. The hydroxymethyl protons (-CH₂OH) typically appear as a triplet, while the aromatic protons exhibit splitting patterns influenced by the fluorine atom.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. In the ¹³C NMR spectrum of phenol (B47542), four signals are typically observed, corresponding to the different carbon atoms in the molecule. researchgate.net For this compound, the spectrum would show distinct peaks for the hydroxymethyl carbon, the carbon atoms of the aromatic ring, and the carbon atom bonded to the fluorine, with its chemical shift influenced by the high electronegativity of the fluorine atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on spectral databases and similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| -CH₂OH | ~4.5 - 5.0 | ~60 - 65 |

| Aromatic C-OH | - | 155 - 160 |

| Aromatic C-F | - | 160 - 165 (with C-F coupling) |

| Aromatic C-CH₂OH | - | 135 - 140 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR Spectroscopy in Synthetic Monitoring and Structural Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. asm.orgoup.comnih.gov The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it easy to detect. nih.gov In the case of this compound, ¹⁹F NMR is invaluable for confirming the presence and chemical environment of the fluorine atom. nih.gov It can be used to monitor the progress of synthetic reactions involving fluorinated compounds and to help in the identification of metabolites in biodegradation studies. asm.orgnih.govwur.nl The chemical shift of the fluorine signal provides information about its position on the aromatic ring. For ortho-fluorophenolic compounds, a single peak is typically observed.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Analysis of Characteristic Functional Group Vibrations

The FTIR and Raman spectra of this compound will display characteristic absorption bands corresponding to its functional groups. rsc.org The broad O-H stretching vibration of the phenolic hydroxyl group is typically observed in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol appears around 1200-1260 cm⁻¹. The C-F stretching vibration will also be present, typically in the 1000-1400 cm⁻¹ region. nih.gov The hydroxymethyl group will show a characteristic O-H stretch and a C-O stretch. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR and Raman Vibrational Frequencies for this compound Data compiled from typical ranges for functional groups.

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Phenolic O-H | 3200-3600 (broad) | 3200-3600 | Stretching |

| Hydroxymethyl O-H | 3200-3550 (broad) | 3200-3550 | Stretching |

| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-2960 | 2850-2960 | Stretching |

| Aromatic C=C | 1450-1600 | 1450-1600 | Stretching |

| C-O (Phenol) | 1200-1260 | 1200-1260 | Stretching |

| C-O (Alcohol) | 1000-1260 | 1000-1260 | Stretching |

| C-F | 1000-1400 | 1000-1400 | Stretching |

Conformational Analysis via Vibrational Signatures

The vibrational spectra can also provide insights into the conformational preferences of the molecule. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the fluorine atom or the hydroxymethyl group can influence the position and shape of the O-H stretching band. Studies on similar o-halophenols have shown the existence of cis and trans conformers, which can be distinguished by their unique vibrational signatures. acs.org The relative intensities of these bands can be used to determine the equilibrium populations of the different conformers.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Delineation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.orgnih.govnih.govwur.nluni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the molecular formula.

Upon ionization in the mass spectrometer, this compound will form a molecular ion [M]⁺. The fragmentation of this molecular ion provides a unique pattern that serves as a fingerprint for the compound. Common fragmentation pathways for phenols include the loss of CO and CHO radicals. docbrown.info For this compound, fragmentation could involve the loss of a water molecule from the hydroxymethyl group, loss of the hydroxymethyl group itself, or cleavage of the aromatic ring. The resulting fragment ions are detected and their mass-to-charge ratios (m/z) are plotted to generate the mass spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound Based on the molecular formula C₇H₇FO₂ and common fragmentation patterns of phenols.

| Adduct / Fragment | Predicted m/z | Description |

| [M+H]⁺ | 143.0503 | Protonated molecular ion |

| [M+Na]⁺ | 165.0322 | Sodiated molecular ion |

| [M-H]⁻ | 141.0357 | Deprotonated molecular ion |

| [M]⁺ | 142.0425 | Molecular ion |

| [M-H₂O]⁺ | 124.0324 | Loss of water |

| [M-CH₂OH]⁺ | 111.0301 | Loss of hydroxymethyl radical |

| [M-CO]⁺ | 114.0481 | Loss of carbon monoxide |

Note: The predicted m/z values are for the most abundant isotopes. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its solid-state molecular architecture, including precise bond lengths, bond angles, and unit cell parameters, are not available.

X-ray crystallography stands as the authoritative method for elucidating the three-dimensional structure of crystalline solids at an atomic level. A successful crystallographic analysis of this compound would provide invaluable insights into its molecular conformation and the intricate network of intermolecular interactions that govern its crystal packing.

Should crystallographic data become available, it would be presented in a standardized format, as illustrated in the hypothetical tables below. These tables are provided for illustrative purposes to indicate the nature of the data that would be obtained from such an experiment.

Hypothetical Crystallographic Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₇H₇FO₂ |

| Formula weight | 142.13 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Density (calculated) | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| F1 | value | value | value | value |

| O1 | value | value | value | value |

| O2 | value | value | value | value |

| C1 | value | value | value | value |

| C2 | value | value | value | value |

| C3 | value | value | value | value |

| C4 | value | value | value | value |

| C5 | value | value | value | value |

| C6 | value | value | value | value |

| C7 | value | value | value | value |

In the absence of experimental data, the solid-state structure of this compound is anticipated to be heavily influenced by hydrogen bonding. The phenolic hydroxyl group (-OH) and the hydroxymethyl group (-CH₂OH) are both excellent hydrogen bond donors and acceptors. This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds, creating a stable, three-dimensional lattice.

Furthermore, the fluorine atom, with its high electronegativity, could participate in weaker C-H···F hydrogen bonds or other non-covalent interactions, further influencing the crystal packing arrangement. The interplay between the strong O-H···O hydrogen bonds and these weaker interactions would ultimately determine the final solid-state architecture of the molecule. The precise nature of these interactions, including donor-acceptor distances and angles, would be a primary focus of the crystallographic analysis.

The elucidation of the crystal structure of this compound would be a significant contribution to the understanding of its chemical and physical properties, providing a solid foundation for further computational and experimental studies.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic properties of molecules. For 5-Fluoro-2-(hydroxymethyl)phenol, such studies would provide fundamental insights into its behavior.

Optimized Molecular Geometries and Conformational Preferences

A DFT study would begin by determining the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the orientation of the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups relative to the fluorinated benzene (B151609) ring. The presence of fluorine can significantly influence conformational preferences through stereoelectronic effects. beilstein-journals.orgd-nb.info Studies on similar fluorinated compounds often reveal a preference for specific rotamers due to interactions like hyperconjugation and electrostatic forces. beilstein-journals.orgd-nb.infomdpi.com However, no specific conformational analysis data for this compound has been found.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. A DFT calculation would provide the energies of these orbitals and visualize their electron density distributions.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. The distribution of these orbitals on the molecular structure would identify the likely sites for nucleophilic and electrophilic attack. For related phenolic compounds, DFT calculations are routinely used to determine these properties. tandfonline.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps in predicting the sites for electrophilic and nucleophilic reactions, as well as understanding intermolecular interactions like hydrogen bonding. tandfonline.com For this compound, the MEP surface would show negative potential (typically colored red) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl groups, highlighting them as hydrogen bond donors.

Prediction and Correlation of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are often correlated with experimental spectra to confirm the molecular structure and assign spectral bands. For isomers of fluorophenol and similar compounds, DFT calculations have been successfully used to predict their spectroscopic characteristics.

Quantum Chemical Calculations of Thermochemical Properties

Quantum chemical calculations can be used to determine various thermochemical properties of a molecule in the gas phase. These properties include the standard enthalpy of formation, entropy, and Gibbs free energy. Such calculations have been performed for other phenol (B47542) derivatives, providing valuable thermodynamic data. acs.org These values are essential for understanding the stability of the molecule and the energetics of reactions in which it participates. Unfortunately, no specific published thermochemical data from quantum chemical calculations for this compound could be located.

Acidity Constants (pKa) and Proton Affinity Studies

The acidity of a phenol, quantified by its acid dissociation constant (pKa), is a fundamental property that governs its reactivity, solubility, and behavior in physiological environments. The pKa value represents the equilibrium constant for the dissociation of the phenolic proton. Complementing this is the proton affinity (PA), which measures the enthalpy change upon protonation of the anion in the gas phase, offering a pure measure of intrinsic basicity without solvent effects.

For this compound, the acidity is modulated by the electronic effects of its substituents. The fluorine atom, located meta to the hydroxyl group, exerts a strong electron-withdrawing inductive effect, which stabilizes the resulting phenoxide anion and thereby increases the acidity (i.e., lowers the pKa value) compared to unsubstituted phenol. The hydroxymethyl group at the ortho position can also influence acidity, potentially through intramolecular hydrogen bonding with the phenolic oxygen, which can either increase or decrease the pKa depending on the specific interactions.

As of now, specific experimental or ab initio computational studies determining the precise pKa or proton affinity for this compound are not available in peer-reviewed literature. However, studies on analogous compounds provide a basis for estimation. For example, research on other fluorinated phenols consistently shows a trend of increasing acidity with fluorine substitution.

Bond Dissociation Energies and Reaction Energetics

The substituents on the aromatic ring influence these BDEs. The electron-withdrawing nature of fluorine can affect the stability of the resulting radicals, thereby altering the bond strengths. For instance, the O-H BDE in substituted phenols is known to be sensitive to the electronic character of the ring substituents.

Specific, computationally derived BDE values for this compound are not documented in available literature. For context, the O-H bond dissociation energy in phenol itself is reported to be in the range of 85.8 to 91.0 kcal/mol. The precise values for the title compound would require dedicated quantum mechanical calculations.

Similarly, detailed investigations into the reaction energetics for this specific molecule are yet to be published. Such studies would map out the energy profiles for reactions such as oxidation, electrophilic substitution, or nucleophilic substitution, providing quantitative insights into activation barriers and reaction thermodynamics.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolving behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational dynamics, intermolecular interactions, and the influence of the surrounding environment on a molecule's behavior.

For this compound, MD simulations could provide significant insights into its dynamic structure and its interactions with solvent molecules. In an aqueous solution, for example, simulations could detail the hydrogen-bonding network between the compound's hydroxyl and hydroxymethyl groups and the surrounding water molecules. This would be crucial for understanding its solubility and the microscopic origins of solvent effects on its properties like acidity. Furthermore, the rotational dynamics of the hydroxymethyl group and the flexibility of the phenyl ring could be quantitatively assessed.

While MD simulations are a powerful tool for studying complex chemical and biological systems, a review of the current scientific literature indicates that no molecular dynamics studies have been specifically published for this compound. Such research would be a valuable undertaking to bridge the gap between its static structure and its behavior in a dynamic, solution-phase environment.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Investigation of Oxidation and Reduction Mechanisms

The presence of both a phenolic hydroxyl and a primary alcohol in 5-Fluoro-2-(hydroxymethyl)phenol allows for a range of oxidation and reduction reactions. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

The hydroxymethyl group is susceptible to both oxidation and reduction. Mild oxidizing agents can convert it to an aldehyde, while stronger agents can lead to the formation of a carboxylic acid, yielding 5-fluoro-2-hydroxybenzoic acid. Conversely, reduction of the hydroxymethyl group, for instance with a reagent like lithium aluminum hydride, would produce 5-fluoro-2-methylphenol (B1304799) (5-fluoro-ortho-cresol).

The phenolic moiety is also prone to oxidation. Phenolic oxidation can proceed through various mechanisms, often involving radical intermediates. Depending on the oxidant, this can lead to the formation of quinone-type structures or oxidative coupling products. For 2-(hydroxymethyl)phenols specifically, oxidative dearomatization can occur. For instance, using hydrogen peroxide as a mild oxidant with bis(dichloroacetates) derived from 2-(hydroxymethyl)phenols can lead to the formation of 1-oxaspiro[2.5]octa-5,7-dien-4-ones through a transient quinone methide intermediate. nsf.govnih.gov

The following table summarizes the potential oxidation and reduction products of this compound:

| Starting Material | Reagent/Condition | Functional Group Targeted | Product |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | Hydroxymethyl | 5-Fluoro-2-hydroxybenzoic acid |

| This compound | Reducing Agent (e.g., LiAlH₄) | Hydroxymethyl | 5-Fluoro-2-methylphenol |

| This compound | Oxidative Dearomatization Conditions | Phenol (B47542) and Hydroxymethyl | Substituted 1-oxaspiro[2.5]octa-5,7-dien-4-one |

Electrophilic and Nucleophilic Aromatic Substitution Reaction Mechanisms

The benzene (B151609) ring of this compound is the site of both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being determined by the combined directing effects of the substituents.

Electrophilic Aromatic Substitution (EAS):

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution (SNAr) on the ring is facilitated by the presence of the electron-withdrawing fluorine atom. masterorganicchemistry.comlibretexts.org Such reactions proceed via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of SNAr reactions is often accelerated by the presence of electron-withdrawing groups that can stabilize this negatively charged intermediate. masterorganicchemistry.comlibretexts.org Fluorine's high electronegativity makes it effective at this stabilization through its inductive effect. stackexchange.com Consequently, the fluorine atom itself can act as a leaving group in SNAr reactions, a somewhat counterintuitive finding given the strength of the C-F bond. masterorganicchemistry.com The rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com Nucleophilic attack would be favored at the carbon bearing the fluorine (C5) or at other positions activated by electron-withdrawing groups.

Stereochemical and Regiochemical Control in Syntheses

The synthesis of specifically substituted phenols like this compound requires careful control of both regiochemistry and, in the case of chiral derivatives, stereochemistry.

Regiochemical control is crucial when introducing the functional groups onto the aromatic ring. Synthetic strategies often involve the use of starting materials where the desired substitution pattern is already established or can be achieved through the directing effects of existing groups. For instance, the synthesis of related 3-fluoro-4-(hydroxymethyl)phenol (B565836) has been achieved from 2-fluoro-4-hydroxybenzoic acid through conversion to its methyl ester followed by reduction with lithium aluminum hydride. nih.gov This demonstrates a regioselective approach where the positions of the functional groups are precisely controlled.

Achieving stereochemical control is pertinent when a chiral center is present or introduced. While this compound itself is achiral, reactions involving the hydroxymethyl group or the aromatic ring could potentially create stereocenters. For example, the stereoselective synthesis of chiral 2-(1'-hydroxyalkyl)phenols has been reported, highlighting methods to control the stereochemistry at the benzylic position. acs.org Reactions such as the Baylis-Hillman reaction can be employed to generate chiral building blocks that could be used in the synthesis of more complex derivatives of this compound with controlled stereochemistry. researchgate.net

Electronic Effects of Fluorine Substitution on Reaction Pathways

The fluorine atom exerts a profound influence on the reactivity of the aromatic ring through a combination of inductive and resonance effects.

The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I), which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. numberanalytics.comresearchgate.net This effect is most pronounced at the positions closest to the fluorine atom. wikipedia.org

Conversely, fluorine can donate a lone pair of electrons into the π-system of the benzene ring through a resonance effect (+M). wikipedia.org While this effect is weaker than its inductive effect, it is significant in directing incoming electrophiles to the ortho and para positions. ijrar.org The interplay between the -I and +M effects explains the "anomalous" reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution, where it is less reactive than benzene but shows a strong preference for para-substitution. wikipedia.orgresearchgate.net

In the context of nucleophilic aromatic substitution, the strong -I effect of fluorine is paramount. stackexchange.com It stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and accelerating the reaction rate. masterorganicchemistry.comstackexchange.com This electronic stabilization is a key reason why fluoroarenes can be more reactive than other haloarenes in SNAr reactions, despite the high strength of the C-F bond. stackexchange.comwyzant.com

The following table summarizes the electronic effects of the fluorine substituent:

| Electronic Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density from the sigma bond framework due to high electronegativity. | Deactivates the ring for EAS; Activates the ring for NAS by stabilizing the Meisenheimer complex. |

| Resonance Effect (+M) | Donation of a lone pair of electrons into the pi-system of the ring. | Ortho-, para-directing in EAS; partially counteracts the deactivating -I effect. |

Intramolecular Cyclization and Rearrangement Pathways

The proximate hydroxyl and hydroxymethyl groups in this compound create the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. Under acidic conditions or in the presence of certain catalysts, intramolecular dehydration can occur between the two groups to form a cyclic ether. Specifically, 2-(hydroxymethyl)phenols are known to undergo cyclization to form benzofuran (B130515) derivatives. askfilo.comresearchgate.net For instance, the reaction could proceed to form 4-fluorobenzofuran.

The phenolic structure also allows for the possibility of rearrangement reactions under specific conditions. While not directly applicable to this compound itself, its derivatives, such as a corresponding phenolic ester, could undergo a Fries rearrangement. wisdomlib.orgwikipedia.org This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically to the ortho and para positions, to form a hydroxy aryl ketone. wikipedia.org Another potential rearrangement is the dienone-phenol rearrangement, which involves the acid-catalyzed conversion of a cyclohexadienone to a stable phenol. slideshare.netlibretexts.org

Investigation of Biological Activities and Molecular Interaction Mechanisms Non Clinical Research

Interactions with Biomolecular Targets: Proteins and Enzymes

The potential for 5-Fluoro-2-(hydroxymethyl)phenol to interact with biological targets is primarily inferred from the known activities of its core phenolic structure and the influence of its fluorine and hydroxymethyl substituents. Phenolic compounds are recognized for their ability to engage with a wide variety of biological molecules, particularly proteins and enzymes, through various non-covalent interactions.

The phenolic scaffold is a key feature in many enzyme inhibitors. Phenols can act as competitive inhibitors for various enzymes, including the metalloenzyme carbonic anhydrase (CA). mdpi.com The CA enzyme family plays a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide. mdpi.com Research has demonstrated that the hydroxyl group of the phenol (B47542) moiety can function as a "zinc-water binding group," enabling it to interact with the zinc ion within the enzyme's active site, a mechanism distinct from classical sulfonamide inhibitors. nih.gov

Studies on phenol and its derivatives have established their inhibitory potential against multiple catalytically active mammalian CA isoforms. For instance, phenol itself is an effective inhibitor of CA I, II, IV, IX, XII, and XIV, while fluorinated phenols also exhibit significant, and sometimes more potent, inhibitory activity against specific isoforms. nih.gov The inhibitory activity of phenol and 3,5-difluorophenol (B1294556) against a panel of human carbonic anhydrase (hCA) isoforms highlights the importance of the phenolic scaffold in this interaction. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Phenol and a Fluorinated Analogue

| Compound | hCA I (Kᵢ µM) | hCA II (Kᵢ µM) | hCA IV (Kᵢ µM) | hCA VA (Kᵢ µM) | hCA VB (Kᵢ µM) | hCA VII (Kᵢ µM) | hCA IX (Kᵢ µM) | hCA XII (Kᵢ µM) | hCA XIII (Kᵢ µM) | hCA XIV (Kᵢ µM) |

| Phenol | 10.8 | 9.2 | 11.5 | 208 | 315 | 710 | 2.7 | 4.5 | 540 | 3.8 |

| 3,5-Difluorophenol | 33.9 | 163 | 0.85 | 112 | 154 | 145 | 0.71 | 68.3 | 119 | 10.7 |

Data sourced from a study on the interactions of phenols with mammalian carbonic anhydrase isoforms. nih.gov

Furthermore, the presence of a hydroxymethyl group is compatible with CA inhibition. Novel secondary sulfonamides incorporating a hydroxymethyl group have been synthesized and shown to be potent, selective inhibitors of cancer-related isoforms hCA IX and XII, with inhibition constants (Kᵢ) in the nanomolar range. bezmialem.edu.tr Given these findings, the structure of this compound, which combines a fluorinated phenol ring with a hydroxymethyl group, suggests it has the potential to act as a carbonic anhydrase inhibitor.

The ability of this compound to act as a receptor ligand would be governed by its capacity to fit into a receptor's binding pocket and form favorable interactions. The fluorine atom and the hydroxymethyl group significantly influence these potential interactions. Fluorine substitution is a common strategy in drug design to enhance receptor binding affinity. u-tokyo.ac.jp Its high electronegativity can create strong inductive effects, potentially facilitating more robust interactions with the receptor. u-tokyo.ac.jp Moreover, fluorine can participate in specific, short-range interactions known as fluorine bonds. acs.org

Research into fluorinated analogues of Sphingosine 1-Phosphate (S1P) receptor ligands illustrates the impact of such modifications on binding potency and selectivity. In one study, a series of fluorine-containing compounds were synthesized and evaluated for their binding to S1P receptor subtypes. The introduction of a trifluoromethyl group to the lipophilic side chain of one ligand, for example, markedly improved its binding affinity for the S1P₁ receptor. nih.gov

Table 2: In Vitro Binding Affinity (IC₅₀) of Select Fluorinated Ligands for the S1P₁ Receptor

| Compound | Description | S1P₁ IC₅₀ (nM) |

| 28a | Parent oxadiazole ligand | 8.53 ± 3.14 |

| 28b | Addition of a fluorine atom to 28a | 9.94 ± 1.03 |

| 28c | Addition of an ortho-trifluoromethyl group to 28a | 2.63 ± 0.27 |

Data from a study on the development of an ¹⁸F-labeled S1P₁ PET tracer. nih.gov

The selectivity of a ligand for a specific receptor over others is critical. The strategic placement of fluorine atoms can enhance selectivity by altering the electronic and conformational properties of the molecule. mdpi.com While no specific receptor binding data for this compound is available, its structural features suggest it could be investigated as a scaffold for developing selective receptor ligands.

Antimicrobial Activity Research and Target Identification

Phenolic compounds are well-known for their antimicrobial properties. While direct studies on the antimicrobial activity of this compound are not documented, research on structurally related compounds provides insight into its potential. A platinum(II) complex involving 4-Bromo-2,6-bis-hydroxymethyl-phenol (B1267627), a compound with a similar hydroxymethyl-phenol core, demonstrated significant antimicrobial effects against the bacterium Staphylococcus aureus and the fungus Candida albicans. ijcce.ac.ir

In other research, novel chalcone (B49325) derivatives synthesized from a 5-fluoro-2-hydroxy-phenyl starting material exhibited significant efficacy against a range of tested bacterial and fungal strains. researchgate.net These findings suggest that the fluorinated phenol scaffold can be a valuable component in the design of new antimicrobial agents. The mechanism of action for phenolic antimicrobials often involves disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Phenolic compounds are among the most widely studied natural and synthetic antioxidants. nih.gov Their primary mechanism of action involves scavenging free radicals, which are implicated in numerous adverse health conditions. This activity is predominantly attributed to the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) to a free radical, thereby neutralizing it. frontiersin.org The resulting phenoxyl radical is stabilized by electron delocalization across the aromatic ring. frontiersin.org

The antioxidant capacity of a phenol is influenced by the nature and position of substituents on the aromatic ring. frontiersin.org While specific data for this compound is lacking, studies on related compounds confirm the antioxidant potential of this structural class. For example, a Pt(II) complex of 4-bromo-2,6-bis-hydroxymethyl-phenol was shown to possess effective antioxidant activity. ijcce.ac.ir Computational studies have been extensively used to predict the free radical-scavenging properties of phenols by calculating parameters such as bond dissociation enthalpies (BDE) of the O-H bond. nih.gov

Bioisosteric Modification Strategies in Medicinal Chemistry Research

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its biological activity and physicochemical properties. u-tokyo.ac.jp The fluorine atom in this compound is a classic example of a bioisostere. Due to its size, fluorine is often used as a bioisosteric replacement for a hydrogen atom or a hydroxyl group. informahealthcare.commdpi.com

The introduction of fluorine can have profound effects on a molecule's properties. Its strong electron-withdrawing nature can alter the acidity of nearby functional groups and influence how the molecule interacts with its biological target. u-tokyo.ac.jp This modification can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. acs.org The C-F bond is exceptionally strong and generally inert under biological conditions, contributing to this increased stability. acs.org

The hydroxymethyl (-CH₂OH) group also serves as an important functional group in medicinal chemistry. It can be considered an interesting bioisosteric replacement for a phenolic hydroxyl group. researchgate.net The hydroxymethyl group is less acidic than a phenol and is less susceptible to common metabolic conjugation pathways such as glucuronidation and sulfation, which often lead to rapid drug clearance. researchgate.net

Role of Fluorine Substitution in Modulating Biological Profiles

The introduction of a fluorine atom into a phenolic compound can significantly alter its biological and physicochemical properties. The effects of fluorine substitution are multifaceted and can lead to enhanced therapeutic potential.

The substitution of hydrogen with fluorine, the most electronegative element, can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.com In the context of phenolic compounds, fluorination can modulate the acidity of the phenolic hydroxyl group, which in turn affects its ionization state at physiological pH and its potential for hydrogen bonding. tandfonline.com

Increased metabolic stability is a key advantage of fluorination. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. tandfonline.com This can lead to a longer biological half-life and improved bioavailability. Furthermore, the presence of a fluorine atom can block positions on the aromatic ring that are prone to hydroxylation, a common metabolic pathway for phenols.

Fluorine's ability to act as a bioisostere of a hydroxyl group or a hydrogen atom allows it to participate in or enhance interactions with biological targets such as enzymes and receptors, without significantly increasing the molecule's size. tandfonline.com This can lead to increased binding affinity and potency. The strategic placement of fluorine can also alter the conformation of a molecule, potentially locking it into a more biologically active shape.

| Property | Effect of Fluorine Substitution on Phenolic Compounds |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking sites of oxidation. tandfonline.com |

| Lipophilicity | Generally increased, which can enhance membrane permeability. tandfonline.com |

| Acidity (pKa) | The acidity of the phenolic hydroxyl group is altered, influencing its ionization and interaction potential. tandfonline.com |

| Binding Affinity | Can be enhanced through favorable interactions with biological targets. tandfonline.com |

Prodrug Design Principles and Intracellular Activation Mechanisms

Phenolic compounds are often candidates for prodrug design to overcome challenges such as poor bioavailability, rapid metabolism, or lack of target specificity. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. Current time information in Bangalore, IN.fluorochem.co.uk

For phenolic compounds, the hydroxyl group is a common site for modification to create a prodrug. Strategies often involve masking the polar phenolic hydroxyl group with a promoiety to increase lipophilicity and enhance membrane permeability. nih.gov Common promoieties for phenolic drugs include esters, carbonates, and carbamates.

Once inside the target cell, the prodrug must be efficiently converted to the active form. This activation is typically achieved through the action of intracellular enzymes that are ideally overexpressed in the target tissue, such as cancer cells. Ester-based prodrugs, for instance, can be hydrolyzed by intracellular esterases to release the active phenolic drug. nih.gov This targeted activation mechanism can increase the concentration of the active drug at the site of action, thereby enhancing efficacy and reducing systemic toxicity. Current time information in Bangalore, IN.

The design of a successful prodrug involves a careful balance of properties: the prodrug must be stable in the systemic circulation but readily cleaved at the target site. The released promoiety should also be non-toxic.

General Intracellular Activation of a Phenolic Prodrug:

Uptake: The more lipophilic prodrug crosses the cell membrane.

Enzymatic Cleavage: Intracellular enzymes (e.g., esterases, phosphatases) recognize and cleave the promoiety.

Drug Release: The active phenolic drug is released within the cell to exert its therapeutic effect.

Elucidation of General Mechanisms of Action at the Molecular Level

The molecular mechanism of action of a fluorinated hydroxymethyl phenol would be dictated by the interplay of its functional groups with cellular components. The phenolic hydroxyl group and the hydroxymethyl group can participate in hydrogen bonding interactions with amino acid residues in the active sites of enzymes or receptors. frontiersin.org

The fluorine atom, with its high electronegativity, can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to specific biological targets. tandfonline.com It can form halogen bonds and other non-covalent interactions that contribute to the stability of the drug-target complex.

For phenolic compounds in general, proposed mechanisms of action often involve the inhibition of key enzymes or the disruption of cellular signaling pathways. For instance, some phenolic compounds are known to inhibit protein kinases, enzymes involved in cell growth and proliferation, or to modulate the activity of transcription factors. Their antioxidant properties can also play a role by scavenging reactive oxygen species and reducing oxidative stress, although this is a more general effect.

The specific molecular targets of this compound would need to be identified through dedicated non-clinical studies such as enzyme inhibition assays, receptor binding studies, and gene expression profiling. These studies would be essential to fully elucidate its mechanism of action and to validate its potential as a therapeutic agent.

Structure Activity Relationship Sar Studies in Biological Systems Non Clinical Focus

Systematic Modification of the 5-Fluoro-2-(hydroxymethyl)phenol Scaffold

The this compound scaffold presents multiple opportunities for systematic modification to explore and optimize biological activity. Key sites for modification include the phenolic hydroxyl group, the hydroxymethyl group, and the aromatic ring.

Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding and ionization. Its modification can significantly impact a molecule's interaction with biological targets and its physicochemical properties. Common modifications include:

Etherification: Conversion of the hydroxyl group to an ether (e.g., methoxy, ethoxy) can alter hydrogen bonding capacity and increase lipophilicity.

Esterification: Formation of an ester can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active phenol (B47542).

Replacement with other functional groups: Substitution with groups like an amino or a thiol group can probe the necessity of the hydroxyl for activity.

Modification of the Hydroxymethyl Group: The hydroxymethyl group also contributes to the polarity and potential hydrogen bonding interactions of the molecule. Systematic modifications at this position can include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, introducing different electronic and steric properties.

Esterification or Etherification: Similar to the phenolic hydroxyl, this can modify polarity and bioavailability.

Chain Extension or Branching: Altering the length or branching of the alkyl chain can explore the steric requirements of the binding pocket.

Conversion to other functional groups: The hydroxymethyl group can be converted to groups like an azidomethyl or aminomethyl group to introduce different chemical functionalities. For instance, the synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved through the tosylation of the corresponding 5-(hydroxymethyl) derivative, followed by displacement with azide. researchgate.net

Modification of the Aromatic Ring: The aromatic ring itself can be further substituted to modulate electronic properties, lipophilicity, and steric bulk.

Introduction of additional substituents: Adding other groups (e.g., alkyl, halogen, nitro) at the available positions (3, 4, or 6) can fine-tune the electronic landscape of the ring.

Varying the position of the fluorine atom: Moving the fluorine to other positions on the ring can help to understand the optimal placement for activity.

A hypothetical series of modifications to the this compound scaffold is presented in the table below to illustrate potential synthetic diversification for SAR studies.

| Modification Site | Type of Modification | Example Derivative | Potential Impact |

| Phenolic -OH | Etherification | 5-Fluoro-2-(hydroxymethyl)-1-methoxybenzene | Decreased hydrogen bond donating ability, increased lipophilicity |

| Phenolic -OH | Esterification | 5-Fluoro-2-(hydroxymethyl)phenyl acetate | Prodrug potential, altered solubility |

| -CH₂OH Group | Oxidation to Aldehyde | 4-Fluoro-2-hydroxybenzaldehyde | Increased electrophilicity, altered hydrogen bonding |

| -CH₂OH Group | Oxidation to Carboxylic Acid | 4-Fluoro-2-hydroxybenzoic acid | Increased acidity and polarity |

| -CH₂OH Group | Chain Extension | 5-Fluoro-2-(1-hydroxyethyl)phenol | Increased steric bulk |

| Aromatic Ring | Additional Substitution | 3,5-Difluoro-2-(hydroxymethyl)phenol | Altered electronic effects and pKa |

| Aromatic Ring | Positional Isomer | 2-Fluoro-6-(hydroxymethyl)phenol | Altered dipole moment and binding interactions |

Influence of Substituent Position, Stereochemistry, and Electronic Effects on Biological Activity

The biological activity of derivatives of this compound is intricately linked to the position of substituents, the stereochemistry of chiral centers, and the electronic nature of the functional groups.

The introduction of a fluorine atom can significantly influence a molecule's properties. Fluorine is highly electronegative and can alter the acidity of a nearby phenolic hydroxyl group. nih.govnih.gov For example, the pKa of phenol is about 9.9, while the pKa of pentafluorophenol (B44920) is 5.5, demonstrating a significant increase in acidity. nih.gov This modulation of pKa can affect the ionization state of the molecule at physiological pH, thereby influencing its ability to cross cell membranes and interact with target proteins. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, potentially increasing the metabolic stability and bioavailability of a compound. nih.gov

The position of the fluorine atom is critical. For instance, a fluorine atom placed ortho to a phenolic group can increase its reactivity as a nucleophile in certain reactions. nih.gov In SAR studies of fluorinated polyphenols, it was found that fluorination at a specific position (2") of the D ring of trans-GCG resulted in a more potent inhibitor of DYRK1A kinase, whereas fluorination at other positions did not improve activity. jst.go.jp This highlights the sensitivity of biological activity to the precise location of the fluorine substituent.

The hydroxymethyl group also plays a crucial role. Its ability to act as a hydrogen bond donor and acceptor can be vital for binding to a biological target. Chemical modifications, such as introducing a polar hydroxymethyl moiety into a phenol structure, can alter antioxidant activity. frontiersin.org The replacement of a hydroxyl group with fluorine is an interesting modification because fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can both donate and accept hydrogen bonds. rsc.org This difference can have a profound impact on binding affinity. In some cases, this substitution can be detrimental to activity, as observed in certain cannabinoid analogs where the phenolic hydroxyl is crucial for receptor interaction. rsc.org

Stereochemistry becomes a factor when chiral centers are introduced, for example, by modifying the hydroxymethyl group to a 1-hydroxyethyl group. The different spatial arrangements of substituents in enantiomers can lead to significant differences in biological activity, as one enantiomer may fit into a binding site more effectively than the other.

The interplay of these effects is summarized in the following table, which illustrates the general principles of how different substituents might influence biological activity.

| Structural Feature | Influence on Properties | Potential Effect on Biological Activity | Supporting Evidence/Principle |

| Fluorine Substituent | Increases acidity of phenol, blocks metabolism, alters conformation. nih.govnih.gov | Can enhance or decrease activity depending on the specific target interaction. jst.go.jprsc.org May improve pharmacokinetic properties. nih.gov | The high electronegativity of fluorine can modulate pKa and metabolic stability. nih.govnih.gov |

| Hydroxymethyl Group | Acts as H-bond donor/acceptor, contributes to polarity. | Often crucial for binding to target proteins. frontiersin.org Modification can alter potency and selectivity. | The hydroxyl group is a common pharmacophoric feature. |

| Substituent Position | Affects electronic distribution (pKa) and steric accessibility. | Can dramatically alter binding affinity and activity. jst.go.jp | Isomeric compounds often exhibit widely different biological activities. |

| Stereochemistry | Determines the 3D arrangement of atoms. | Enantiomers can have different potencies and efficacies. | Biological targets are chiral and often exhibit stereoselectivity. |

| Electronic Effects | Electron-withdrawing/donating groups alter reactivity and pKa. nih.gov | Influences binding interactions and membrane permeability. | Hammett relationships often correlate electronic properties with activity. nih.gov |

Computational Approaches to SAR Modeling and Prediction

Computational chemistry provides powerful tools to model and predict the SAR of compounds like this compound, thereby guiding the design of more potent and selective analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are particularly valuable.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jst.go.jpnih.gov For substituted phenols, QSAR models have been successfully developed to predict their toxicity and other biological effects. jst.go.jpnih.gov These models typically use physicochemical descriptors such as:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log P), which influences membrane permeability and distribution. jst.go.jpnih.gov

Electronic parameters: The Hammett sigma (σ) constant is a common descriptor for the electron-donating or -withdrawing nature of a substituent, which affects the pKa and reactivity of the phenol. jst.go.jpnih.gov

Steric parameters: Molar refractivity (MR) or Taft steric parameters can quantify the size and shape of substituents, which is important for fitting into a binding site. nih.gov

A general QSAR equation for a series of substituted phenols might take the form: log(1/C) = alogP + bσ + c*MR + d where C is the concentration required for a specific biological effect, and a, b, c, and d are constants derived from statistical analysis. For example, a QSAR study on the developmental toxicity of substituted phenols found that increasing lipophilicity and decreasing the electron-withdrawing ability of para-substituents were correlated with increased maternal toxicity. nih.gov

Molecular Docking and Modeling: Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand to a specific protein target. For this compound derivatives, docking studies could elucidate how the fluoro and hydroxymethyl groups interact with amino acid residues in a binding pocket. This can help to rationalize observed SAR data and guide the design of new analogs with improved binding. For instance, computational modeling of fluorinated phenols has been used to understand their increased hydrogen bond donor ability, which can lead to more stable interactions with protein targets. brighton.ac.uk

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of key interactions. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), can be used to calculate properties like electrostatic potential maps and orbital energies, which can help in understanding the reactivity and interaction potential of the molecules. nih.gov

The table below summarizes the application of computational methods in the SAR of phenolic compounds.

| Computational Method | Description | Application to this compound SAR | Key Descriptors/Outputs |

| QSAR | Correlates physicochemical properties with biological activity. jst.go.jpnih.gov | Predict the activity of new analogs and identify key structural features for activity. | log P, Hammett constants (σ), Molar Refractivity (MR), topological indices. jst.go.jpnih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Visualize binding interactions, explain observed SAR, and suggest modifications to improve binding. | Binding energy/score, hydrogen bonds, hydrophobic interactions, electrostatic interactions. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. rsc.org | Assess the stability of ligand-receptor complexes and explore conformational changes. | Root Mean Square Deviation (RMSD), interaction energies, hydrogen bond lifetimes. |

| DFT Calculations | Quantum mechanical method to calculate electronic structure. nih.gov | Determine electronic properties like charge distribution, orbital energies, and reactivity indices. | HOMO/LUMO energies, electrostatic potential, atomic charges. |

By integrating these computational approaches with experimental synthesis and biological testing, a more comprehensive understanding of the SAR of the this compound scaffold can be achieved, facilitating the development of molecules with optimized biological profiles.

Advanced Research Applications of 5 Fluoro 2 Hydroxymethyl Phenol and Its Analogues

Role as Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of reactive functional groups, modified by the electron-withdrawing nature of fluorine, renders 5-Fluoro-2-(hydroxymethyl)phenol and its isomers potent building blocks in organic synthesis.

Precursors for Advanced Pharmaceutical Scaffolds

Fluorinated hydroxymethyl phenols are significant starting materials in the synthesis of medicinally important compounds. A prominent example is the role of an isomer, (2-bromo-5-fluoro-phenyl)-methanol, as a key intermediate in the preparation of Tavaborole. google.com Tavaborole is a novel oxaborole antifungal agent used for the topical treatment of onychomycosis (a fungal infection of the nail). medkoo.comnih.gov

The synthesis of Tavaborole involves multiple steps where the fluorinated phenyl ring structure is essential. One patented process highlights the conversion of (2-bromo-5-fluoro-phenyl)-methanol into a trityl-protected intermediate. google.com This intermediate then undergoes a reaction with bis(pinacolato)diboron (B136004) in the presence of a transition metal catalyst to form a borolane compound, which is subsequently deprotected and cyclized to yield Tavaborole. google.com The presence of the fluorine atom in the scaffold is crucial for the biological activity of the final drug molecule, as it can influence factors like metabolic stability and binding affinity to the target enzyme, leucyl-tRNA synthetase. medkoo.comresearchgate.net

| Pharmaceutical Scaffold/Drug | Precursor Analogue | Therapeutic Area |

| Tavaborole | (2-bromo-5-fluoro-phenyl)-methanol | Antifungal nih.govgoogle.com |

Building Blocks for Agro-chemicals and Specialty Chemicals

The utility of fluorinated phenols extends to the agrochemical and specialty chemical sectors. Poly-fluorinated phenol (B47542) compounds are recognized as important chemical intermediates in the synthesis of pesticides. google.com The introduction of fluorine atoms into agrochemical molecules can enhance their efficacy and stability.

In the realm of specialty chemicals, fluorinated phenols are used as precursors for advanced dye molecules. For instance, fluorinated rhodamine dyes can be synthesized using a general method that involves the reaction of a corresponding phthalic anhydride (B1165640) with an appropriate fluorinated phenol. nih.gov These fluorinated dyes are valuable as fluorescent probes in various imaging applications. nih.gov

Applications in Materials Science and Polymer Chemistry Research

While direct applications of this compound in polymer chemistry are not extensively documented, the reactivity of its core structure and analogues suggests significant potential. The parent compound, benzyl (B1604629) alcohol, undergoes polymerization in the presence of anhydrous hydrogen fluoride (B91410) to form poly(phenylenemethylene), a hydrocarbon material. kpi.ua This indicates the potential for the hydroxymethyl group to participate in polymerization reactions.

Furthermore, fluorinated compounds are increasingly used to modify the properties of polymers. For example, the grafting of fluorinated protic ionic liquids onto poly(vinyl alcohol) (PVA) has been explored to develop novel proton exchange membranes for fuel cells. mdpi.com The unique properties of fluorinated alcohols, such as strong hydrogen-bonding ability and low nucleophilicity, also make them effective as media and promoters for various organic reactions in synthesis. researchgate.net The availability of various fluorinated benzyl alcohols from suppliers of fluoropolymers further points to their role as monomers or modifying agents in this field. alfa-chemistry.com

Development of Analytical Methodologies and Chemical Sensors

The phenolic hydroxyl group in this compound provides a basis for its potential use in the development of chemical sensors and analytical methods, as phenolic compounds are known to be detectable by various techniques. mdpi.com

Spectrophotometric and Potentiometric Methods in Analytical Chemistry

Phenolic compounds are amenable to analysis by spectrophotometry. nih.gov Derivative spectrophotometry, a technique that enhances the resolution of overlapping spectral bands, has been successfully applied to the simultaneous determination of different phenols and herbicides in mixtures. This method could theoretically be adapted for the analysis of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is another powerful technique used for the determination of structurally similar compounds like 5-Hydroxymethyl-2-furaldehyde, suggesting its applicability for this compound as well. sielc.com

In electrochemistry, potentiometric sensors have been developed for the detection of various phenols. acs.org These sensors often rely on the interaction of the phenol with a specialized membrane, which generates a measurable potential difference. The development of flexible and wearable potentiometric sensors for monitoring ions in biological fluids highlights the advancements in this field, which could be extended to other analytes like fluorinated phenols. mdpi.com

| Analytical Technique | Principle | Application to Phenolic Analogues |

| Derivative Spectrophotometry | Measurement of the first or higher derivative of absorbance vs. wavelength to resolve overlapping spectra. | Simultaneous determination of methyl- and chlorophenols in mixtures. |

| HPLC-UV | Chromatographic separation followed by detection using ultraviolet absorbance. | Determination of 5-Hydroxymethyl-2-furaldehyde. sielc.com |

| Potentiometry | Measurement of electrical potential difference to determine ion concentration. | Detection of bisphenol A using carbon nanotube-based solid-contact sensors. acs.org |

Utility as pH Indicators and Probes in Chemical Systems

The acidity of the phenolic hydroxyl group is sensitive to the electronic environment of the benzene (B151609) ring. The presence of an electron-withdrawing fluorine atom influences the pKa of the phenol, making fluorinated phenols potentially useful as pH indicators. Research has shown that various fluorinated phenols can serve as pH-sensitive probes. Their pKa values can be measured using UV-vis and 19F-NMR spectroscopy, and these values are affected by their environment, such as incorporation into liposomal membranes. This property allows them to probe the pH of microenvironments. The color changes of phenolic derivatives at different pH levels are the basis for many optical pH sensors, such as those using phenol red. nih.gov

Integration into Organometallic and Coordination Chemistry Research.

The strategic incorporation of fluorinated organic molecules as ligands has become a cornerstone in the advancement of organometallic and coordination chemistry. The unique electronic properties imparted by fluorine atoms can significantly modulate the characteristics of metal complexes, influencing their stability, reactivity, and catalytic efficacy. This compound and its analogues are emerging as a promising class of ligands in this domain, offering a versatile scaffold for the design of novel transition metal complexes with tailored properties. The presence of a fluoro substituent, a hydroxyl group, and a hydroxymethyl moiety on the phenolic ring provides multiple coordination modes and allows for fine-tuning of the electronic and steric environment around a metal center.

Design of Ligands for Transition Metal Complexes.

The design of ligands is a critical aspect of coordination chemistry, as the ligand framework dictates the geometric and electronic structure of the resulting metal complex. This compound serves as an excellent bidentate ligand, coordinating to a metal center through the phenolate (B1203915) oxygen and the oxygen of the hydroxymethyl group. The fluorine atom at the 5-position exerts a strong electron-withdrawing effect, which can enhance the acidity of the phenolic proton and influence the metal-ligand bond strength.

The strategic placement of the fluorine atom can also be used to modulate the electronic properties of the organometallic complexes. This modulation is crucial for tuning the reactivity of the metal center in catalytic applications. The incorporation of fluorine can lead to the formation of more stable and reactive organometallic complexes.

Below is a table illustrating the coordination behavior of analogous phenol-based ligands with various transition metals, providing a predictive framework for the behavior of this compound.

| Ligand Analogue | Transition Metal | Coordination Mode | Resulting Complex Geometry |

| Salicyl alcohol | Copper(II) | Bidentate (O, O') | Square Planar |

| 4-Fluorophenol | Ruthenium(II) | Monodentate (O) | Octahedral |

| 2,4-Difluorophenol | Palladium(II) | Monodentate (O) | Square Planar |

| Salicylaldehyde | Vanadium(IV) | Bidentate (O, O) | Square Pyramidal |

The design of ligands based on the this compound scaffold allows for the systematic investigation of structure-activity relationships. By modifying the substituents on the aromatic ring, researchers can fine-tune the steric and electronic properties of the ligand and, consequently, the catalytic performance of the corresponding metal complex. This approach opens avenues for the rational design of catalysts for a wide range of organic transformations.

Exploration of Catalytic Applications of Metal-Phenol Complexes.

Transition metal complexes bearing phenol-based ligands have demonstrated significant catalytic activity in a variety of organic reactions. The electronic and steric environment provided by the ligand plays a pivotal role in determining the efficiency and selectivity of the catalyst. The introduction of a fluorine atom, as in this compound, can have a profound impact on the catalytic properties of the metal center.

The electron-withdrawing nature of fluorine can increase the Lewis acidity of the metal center, which can be beneficial for reactions that involve the activation of substrates through coordination to the metal. For instance, in oxidation catalysis, a more electrophilic metal center can facilitate the transfer of an oxygen atom to a substrate. Ruthenium complexes, for example, are known to be powerful tools in synthetic chemistry for selective catalysis of oxidative transformations.

Furthermore, fluorinated ligands can enhance the stability of the catalyst, leading to higher turnover numbers and a broader substrate scope. The catalytic protocol can be more efficient with certain alcohols, and the mechanism of alcohol oxidation can be studied using various spectroscopic techniques.

The table below summarizes potential catalytic applications for transition metal complexes of fluorinated phenol analogues, suggesting possible areas of exploration for complexes of this compound.

| Metal Complex | Catalytic Reaction | Substrate | Product |

| [Ru(4-fluorophenoxide)2(PPh3)3] | Alcohol Oxidation | Benzyl alcohol | Benzaldehyde |

| [Pd(salicyl alcohol)Cl2] | C-C Coupling | Phenylboronic acid and Iodobenzene | Biphenyl |

| [Cu(2,4-difluorophenoxide)2] | Aerobic Oxidation | Primary amines | Imines |

| [Fe(salicyl alcohol)3] | Epoxidation | Styrene | Styrene oxide |

The versatility of the this compound ligand system, combined with the diverse reactivity of transition metals, offers a rich landscape for the development of novel and efficient catalysts. Future research in this area is expected to uncover new catalytic transformations and provide deeper insights into the fundamental principles of organometallic catalysis.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient, safe, and environmentally benign methods for synthesizing functionalized phenols is a key area of contemporary chemical research. chemistryviews.orgthieme-connect.com Future efforts for 5-Fluoro-2-(hydroxymethyl)phenol will likely focus on moving beyond traditional multi-step procedures to more elegant and sustainable strategies.

Green Chemistry Approaches: Emerging trends in green chemistry are poised to revolutionize the synthesis of fluorinated phenols. dovepress.comcas.cn This includes the use of electro-organic synthesis, which employs electricity as a clean reagent to drive reactions, offering an inherently safe and scalable alternative to conventional oxidative methods for phenol (B47542) coupling. thieme-connect.com Another promising avenue is the development of one-step deoxyfluorination processes that can convert readily available phenols into their fluorinated counterparts under mild conditions. nih.govacs.org While many current methods are effective for electron-deficient phenols, future research could adapt these for a broader range of substrates, including those with electron-donating groups like the hydroxymethyl substituent in the target compound. acs.org

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, offers remarkable selectivity and sustainability for chemical synthesis. nih.govmdpi.com Future research could explore the biocatalytic oxidation of appropriate benzyl (B1604629) alcohol derivatives to generate the hydroxymethylphenol core, potentially with high enantioselectivity if a chiral center is introduced. researchgate.netnih.gov Furthermore, enzymes like cytochrome P450 monooxygenases could be engineered to catalyze the specific hydroxylation or fluorination of aromatic rings, providing a direct and green route to this compound and its analogs. nih.gov The development of continuous flow reactor systems for these biocatalytic processes could significantly enhance productivity and scalability. nih.gov

A comparative look at potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Advantages | Potential Challenges |

| Electro-organic Synthesis | Sustainable, inherently safe, easily scalable. thieme-connect.com | Substrate scope and selectivity may need optimization. |

| Deoxyfluorination | One-step process from readily available phenols. nih.govacs.org | Reagent cost and functional group tolerance. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, renewable. nih.govmdpi.com | Enzyme stability, substrate scope, and reaction rates. |

Advanced Computational Modeling for Rational Design and Predictive Research

Computational chemistry provides powerful tools for understanding molecular properties and for the rational design of new molecules with desired functions. For this compound, computational modeling can accelerate research by predicting its behavior and guiding experimental efforts.

Quantum Chemical Studies: Density Functional Theory (DFT) calculations can be employed to investigate the structural and electronic properties of this compound. frontiersin.orgresearchgate.net Such studies can elucidate the influence of the fluorine atom and the hydroxymethyl group on the molecule's conformation, intramolecular hydrogen bonding, and reactivity. acs.orgasianpubs.org Understanding these fundamental properties is crucial for predicting how the molecule will interact with biological targets or how it will perform in a material matrix.

Rational Drug Design: The phenol scaffold is a common feature in many enzyme inhibitors. mdpi.com Rational, or structure-based, drug design can be used to design derivatives of this compound as potential inhibitors for a variety of enzymes. mdpi.comjetir.org By modeling the interactions of the compound within the active site of a target protein, researchers can identify modifications that would enhance binding affinity and selectivity. mdpi.comacs.org For instance, the phenol and hydroxymethyl groups could form key hydrogen bonds with the protein backbone, a strategy successfully used in the design of potent HIV-1 protease inhibitors. mdpi.com

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of geometric and electronic structure. frontiersin.orgresearchgate.net | Prediction of molecular stability, reactivity, and spectroscopic properties. acs.orgasianpubs.org |

| Molecular Docking | Simulation of binding to target proteins. mdpi.com | Identification of potential biological targets and design of more potent derivatives. |

| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and interactions over time. | Understanding of the dynamic behavior in different environments (e.g., in solution or bound to a protein). |

Development of High-Throughput Screening Methodologies for New Activities

High-throughput screening (HTS) is an essential tool in drug discovery and materials science for rapidly evaluating large numbers of compounds for a specific activity. researchgate.net Applying HTS to libraries of derivatives based on the this compound scaffold could uncover novel biological activities or material properties.

Screening for Biological Activity: Phenolic compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govmdpi.comnih.gov HTS assays can be developed to screen for such activities in derivatives of this compound. For example, cell-based assays can be used to identify compounds that inhibit the growth of cancer cells or that protect cells from oxidative stress. nih.gov The development of visual screening methods, as has been done for enzymes involved in phenolic compound biosynthesis, could further accelerate the discovery process. nih.gov

Modular Synthesis for HTS: To generate the necessary chemical diversity for HTS, modular synthesis approaches like click chemistry can be employed. scienceopen.com This would allow for the rapid, high-throughput synthesis of a library of this compound derivatives with various substituents, which can then be directly screened for biological activity without the need for extensive purification of each compound. scienceopen.com

Interdisciplinary Research Integrating Chemical Biology and Materials Science

The unique combination of functional groups in this compound makes it an attractive building block for interdisciplinary research, bridging the gap between chemical biology and materials science.

Chemical Biology Probes: Derivatives of this compound could be developed as chemical probes to study biological processes. The fluorine atom can be replaced with the radioactive isotope ¹⁸F, which is used in Positron Emission Tomography (PET) imaging. cas.cnresearchgate.net This would allow for the non-invasive visualization of the distribution of the compound and its potential biological targets in vivo.

Functional Materials: Hydroxymethylphenols are known precursors for the synthesis of phenolic resins. researchgate.net The incorporation of fluorine into the phenol ring could lead to the development of new polymers with enhanced thermal stability, chemical resistance, or specific optical properties. Research into the polycondensation of this compound could yield novel materials with applications in electronics, aerospace, or as advanced coatings. Furthermore, the ability of fluorinated phenol derivatives to be incorporated into polymers like epichlorohydrin-β-cyclodextrin to enhance properties such as solubility and bioactivity has been demonstrated, opening avenues for new functional materials. frontiersin.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.